molecular formula C19H14O3S B11947169 Phenyl[2-(phenylsulfonyl)phenyl]methanone

Phenyl[2-(phenylsulfonyl)phenyl]methanone

Cat. No.: B11947169
M. Wt: 322.4 g/mol
InChI Key: YPDDPOLPCVKNMJ-UHFFFAOYSA-N
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Description

Phenyl[2-(phenylsulfonyl)phenyl]methanone is an organic compound with the molecular formula C19H14O2S. It is a member of the sulfone family, characterized by the presence of a sulfonyl functional group attached to a phenyl ring. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenyl[2-(phenylsulfonyl)phenyl]methanone can be synthesized through various methods. One common approach involves the reaction of phenylsulfonyl chloride with a phenyl-substituted ketone under basic conditions. The reaction typically proceeds via a nucleophilic substitution mechanism, where the sulfonyl chloride reacts with the ketone to form the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: Phenyl[2-(phenylsulfonyl)phenyl]methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, where the phenyl rings can be functionalized with different substituents.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Various electrophiles and nucleophiles can be used under acidic or basic conditions to introduce new functional groups.

Major Products Formed: The major products formed from these reactions include sulfoxides, sulfides, and various substituted derivatives of the original compound.

Scientific Research Applications

Phenyl[2-(phenylsulfonyl)phenyl]methanone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including heterocycles and polymers.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Phenyl[2-(phenylsulfonyl)phenyl]methanone involves its interaction with various molecular targets. The sulfonyl group is known to participate in hydrogen bonding and other non-covalent interactions, which can influence the compound’s biological activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Phenyl[2-(phenylsulfonyl)phenyl]methanone can be compared with other sulfone-containing compounds, such as:

    Phenylsulfonylacetophenone: Similar in structure but with different reactivity and applications.

    Phenylsulfonylindole: Contains an indole ring, leading to different biological activities.

    Phenylsulfonylbenzene: Lacks the ketone group, resulting in distinct chemical properties.

Properties

Molecular Formula

C19H14O3S

Molecular Weight

322.4 g/mol

IUPAC Name

[2-(benzenesulfonyl)phenyl]-phenylmethanone

InChI

InChI=1S/C19H14O3S/c20-19(15-9-3-1-4-10-15)17-13-7-8-14-18(17)23(21,22)16-11-5-2-6-12-16/h1-14H

InChI Key

YPDDPOLPCVKNMJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=CC=C2S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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